3-Methyl-4,5-diphenylisoxazole
Overview
Description
3-Methyl-4,5-diphenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Methyl-4,5-diphenylisoxazole is a potent inhibitor of the growth of Staphylococcus aureus Newman . The compound’s primary targets are bacterial histidine kinases . These kinases play a crucial role in bacterial signal transduction and are involved in various cellular processes, including metabolism, motility, and virulence .
Mode of Action
The compound interacts with its targets by binding to the ATP-binding domain of bacterial histidine kinases . This domain shares high similarity with the ATPase domain of eukaryotic heat shock protein 90 (HSP90) . By inhibiting these kinases, this compound disrupts the normal functioning of the bacteria, leading to growth inhibition .
Biochemical Pathways
Given its mode of action, it is likely that the compound affects the signal transduction pathways regulated by bacterial histidine kinases . The disruption of these pathways can lead to downstream effects that inhibit bacterial growth .
Pharmacokinetics
It is known that the compound is used as a reagent for the preparation of valdecoxib and valdecoxib analogues , suggesting that it may have similar ADME properties to these drugs.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . The most potent growth inhibitors were found to be pyrazole-based compounds and their isoxazole analogs with MIC (minimum inhibitory concentration) values lower than 1 μg/ml .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis has been achieved under solvent-free conditions using a recyclable Cu/Al2O3 nanocomposite catalyst . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the presence of certain catalysts and the absence of solvents .
Biochemical Analysis
Biochemical Properties
Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, which can influence the function of the biomolecule .
Cellular Effects
Some isoxazole derivatives have been observed to have cytotoxic effects on leukemia HL-60 cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoxazoles often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Methyl-4,5-diphenylisoxazole at different dosages in animal models have not been extensively studied. It’s crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Isoxazoles can interact with various enzymes or cofactors, and they may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It’s important to consider any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It’s important to consider any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5-diphenylisoxazole typically involves a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. This reaction is catalyzed by metals such as copper (Cu) or ruthenium (Ru). The reaction conditions often include the use of solvents like methanol or acetonitrile and temperatures ranging from room temperature to 70°C .
Industrial Production Methods
Industrial production methods for this compound may involve scalable, solvent-free synthesis techniques. One such method includes the use of ball-milling conditions with a recyclable Cu/Al2O3 nanocomposite catalyst. This method allows for moderate to excellent yields and is environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5-diphenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or LDA in aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
3-Methyl-4,5-diphenylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenylpyrazole: Another heterocyclic compound with similar biological activities.
4,5-Diphenylisoxazole: A closely related compound with comparable chemical properties.
Uniqueness
3-Methyl-4,5-diphenylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and phenyl groups at the 4 and 5 positions contribute to its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-methyl-4,5-diphenyl-1,2-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(18-17-12)14-10-6-3-7-11-14/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHHRPIQLANEKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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